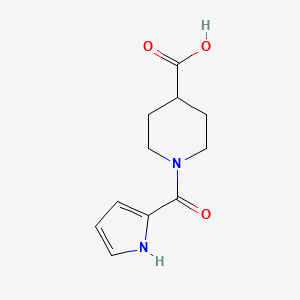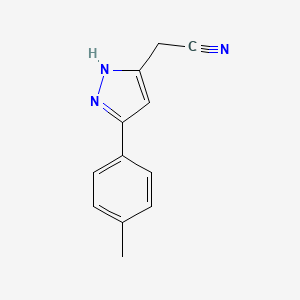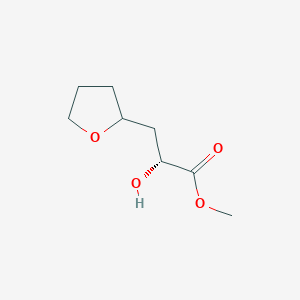
methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is an organic compound belonging to the ester class. It is characterized by the presence of a hydroxy group and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate typically involves the esterification of (2R)-2-hydroxy-3-(oxolan-2-yl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Formation of methyl (2R)-2-oxo-3-(oxolan-2-yl)propanoate.
Reduction: Formation of (2R)-2-hydroxy-3-(oxolan-2-yl)propanol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry
Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, helping to elucidate their mechanisms of action.
Medicine
The compound is investigated for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in vivo, releasing active pharmaceutical ingredients in a controlled manner.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains enhances the material properties, such as flexibility and durability.
Mecanismo De Acción
The mechanism of action of methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate involves its hydrolysis by esterases to release (2R)-2-hydroxy-3-(oxolan-2-yl)propanoic acid and methanol. The hydroxy group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets. The oxolane ring provides structural rigidity, affecting the compound’s binding affinity to enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2R)-2-methyl-3-[(S)-{2-[(2S)-oxolan-2-yl]ethane}sulfinyl]propanoate
- Methyl 3-(oxolan-2-yl)propanoate
Uniqueness
Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is unique due to the presence of both a hydroxy group and an oxolane ring. This combination imparts distinct reactivity and stability compared to other esters. The hydroxy group allows for additional functionalization, while the oxolane ring provides structural rigidity, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)7(9)5-6-3-2-4-12-6/h6-7,9H,2-5H2,1H3/t6?,7-/m1/s1 |
Clave InChI |
VIKSMTOVCQIRCO-COBSHVIPSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1CCCO1)O |
SMILES canónico |
COC(=O)C(CC1CCCO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)

![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)

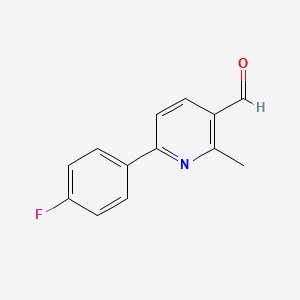
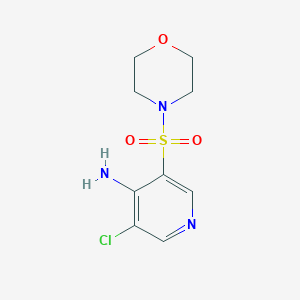
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
